
Nicardipino-d3 Clorhidrato
Descripción general
Descripción
Nicardipine-d3 Hydrochloride is the deuterium labeled Nicardipine hydrochloride . It is a calcium channel blocker with an IC50 of 1 μM for blocking cardiac calcium channels . It acts as an agent for chronic stable angina and for controlling blood pressure .
Synthesis Analysis
The synthesis of Nicardipine Hydrochloride involves 3-amino-2-butenoic acid-2’-(N-benzyl-N-methyl)aminoethyl ester and 3-methyl-4-(3’-nitrophenyl)-3-methyl .Aplicaciones Científicas De Investigación
Desarrollo de una formulación líquida oral
El clorhidrato de nicardipino se ha utilizado en el desarrollo de una nueva formulación líquida oral destinada al uso pediátrico, particularmente para el tratamiento de la hipertensión en niños. Esta formulación incluye excipientes simples como hidroxipropilmetilcelulosa, jarabe simple, polisorbato 80, sacarina sódica, tampón citrato, sabor a fresa y sorbato potásico .
Patrón interno para métodos analíticos
El clorhidrato de nicardipino-d3 sirve como patrón interno para métodos analíticos en estudios farmacocinéticos. Se utiliza para garantizar la precisión y la coherencia de las mediciones al analizar la concentración de fármacos en muestras biológicas .
Investigación proteómica
Este compuesto también se utiliza en la investigación proteómica como material de referencia bioquímica para diversos procedimientos experimentales .
Investigación del cáncer
En la investigación del cáncer, se ha investigado la nicardipina por su potencial como inhibidor de EED y su capacidad para mejorar la eficacia de otros tratamientos contra el cáncer como el docetaxel in vivo .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Nicardipine Hydrochloride is used off-label to treat hypertension in children . A new oral formulation of Nicardipine Hydrochloride 2 mg/mL using simple excipients has been proposed . The pharmacological and clinical parameters remain to be assessed and compared with those of the previous formulation .
Análisis Bioquímico
Biochemical Properties
Nicardipine-d3 Hydrochloride inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This could possibly be achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .
Cellular Effects
Nicardipine-d3 Hydrochloride has several favorable renal effects with a concomitant hypotensive action in hypertensive type II diabetics with mild-to-moderate nephropathy . It also has been shown to be effective in the treatment of chronic stable exercise-induced angina pectoris and possibly in angina at rest due to coronary artery spasm .
Molecular Mechanism
Nicardipine-d3 Hydrochloride, a dihydropyridine calcium-channel blocker, is used alone or with an angiotensin-converting enzyme inhibitor, to treat hypertension, chronic stable angina pectoris, and Prinzmetal’s variant angina . It inhibits the influx of extra cellular calcium across the myocardial and vascular smooth muscle cell membranes .
Temporal Effects in Laboratory Settings
Nicardipine-d3 Hydrochloride is metabolized extensively by the liver . It is rapidly eliminated from plasma . The nicardipine concentration rose more slowly and took 24–48 hours to reach steady state .
Dosage Effects in Animal Models
Nicardipine-d3 Hydrochloride has been shown to be effective in inducing deliberate hypotension (mean arterial pressure [MAP] 55–60mm Hg), and consequently limiting blood loss during specified surgical procedures in which surgical haemostasis may be difficult to achieve .
Metabolic Pathways
Nicardipine-d3 Hydrochloride metabolism occurs mainly in the liver, primarily by cytochrome P450 (CYP)2C8, CYP2D6 and CYP3A4 enzyme isoforms .
Transport and Distribution
Nicardipine-d3 Hydrochloride is highly bound to plasma proteins (>95%) over a wide range of concentrations . It is rapidly and extensively metabolized and rapidly eliminated from plasma .
Propiedades
IUPAC Name |
5-O-[2-[benzyl(trideuteriomethyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H/i3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKVCUNQWYTVTO-FJCVKDQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

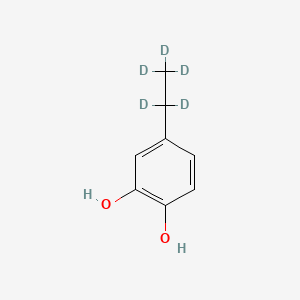
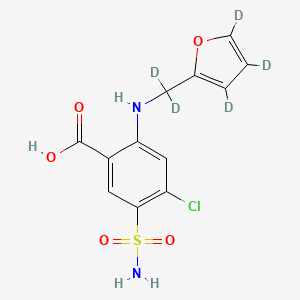



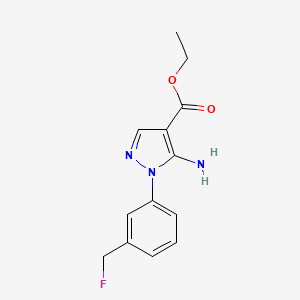
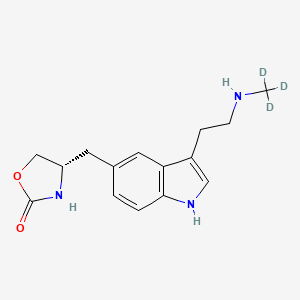
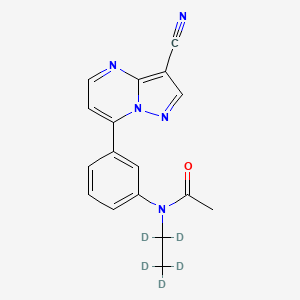

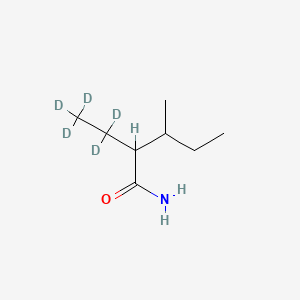
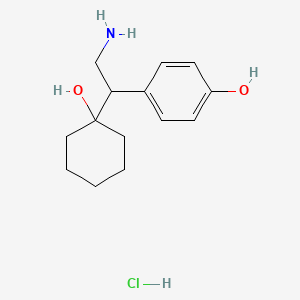
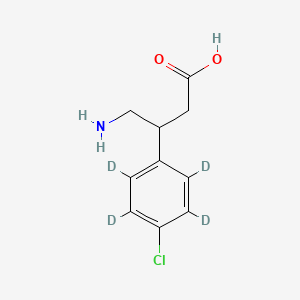
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B563138.png)
